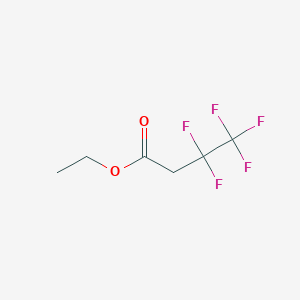
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C6H7F5O2 and a molecular weight of 206.11 g/mol . This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. It is commonly used in various scientific research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a catalyst. One common method includes the reaction of 3,3,4,4,4-pentafluorobutanoic acid with ethanol under acidic conditions to form the ethyl ester . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production rate and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes, leading to altered biochemical pathways . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-, ethyl ester: This compound has three fluorine atoms instead of five, resulting in different reactivity and properties.
Butanoic acid, ethyl ester: Lacks fluorine atoms, making it less reactive and less stable compared to its fluorinated counterparts.
Butanoic acid, 4-chloro-, ethyl ester: Contains a chlorine atom, which imparts different chemical properties compared to fluorine.
Uniqueness
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is unique due to the high number of fluorine atoms, which significantly influence its chemical behavior and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Propiedades
Número CAS |
106693-04-3 |
|---|---|
Fórmula molecular |
C6H7F5O2 |
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
ethyl 3,3,4,4,4-pentafluorobutanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-13-4(12)3-5(7,8)6(9,10)11/h2-3H2,1H3 |
Clave InChI |
HFCVLBOZWYJMPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


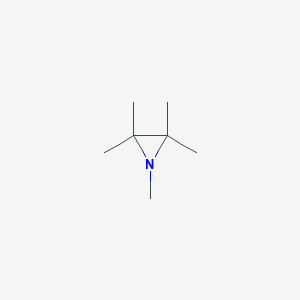
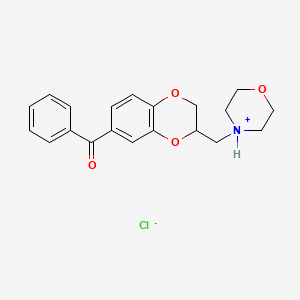
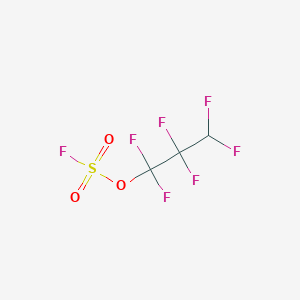
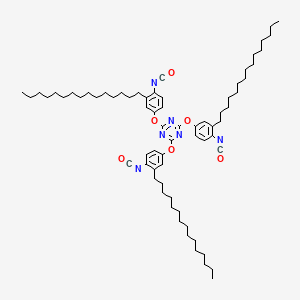


![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
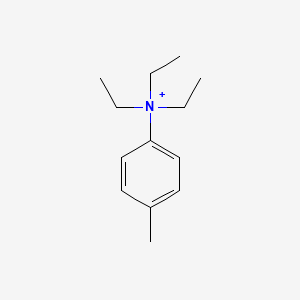
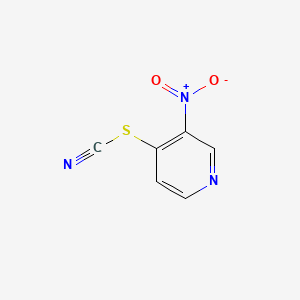

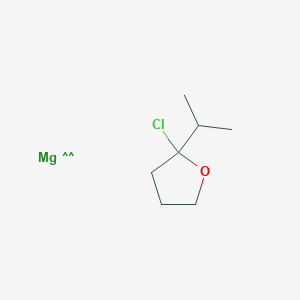


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
